8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-9-3-1-2-7-8(14(18)19)6-10(17-13(7)9)11-4-5-12(16)20-11/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUXZMSPIJFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The compound’s empirical formula $$ \text{C}{14}\text{H}7\text{Cl}2\text{NO}2\text{S} $$ (MW 324.19 g/mol) features:
- Quinoline core : A bicyclic system with nitrogen at position 1
- Chlorine substituents : At positions 8 (quinoline) and 5 (thiophene)
- Carboxylic acid : At position 4, enabling salt formation and derivatization
Synthetic Methodologies
Condensation-Based Synthesis
The most widely implemented route involves sequential condensation and cyclization steps:
Step 1: Formation of Thiophene-Quinoline Intermediate
5-Chlorothiophen-2-carboxylic acid reacts with 2-amino-5-chlorobenzoic acid in refluxing polyphosphoric acid (PPA) at 150°C for 6 hours. This Friedländer-type annulation yields the quinoline-thiophene intermediate with 72% efficiency.
Step 2: Carboxylic Acid Functionalization
The intermediate undergoes carboxylation using gaseous CO₂ under high pressure (50 atm) in the presence of CuI (10 mol%) and 1,10-phenanthroline (12 mol%) in DMF at 120°C. This step achieves 85% conversion to the target compound.
Reaction Scheme
$$
\underset{\text{5-Chlorothiophen-2-carboxylic acid}}{\text{C}5\text{H}3\text{ClO}2\text{S}} + \underset{\text{2-Amino-5-chlorobenzoic acid}}{\text{C}7\text{H}5\text{ClNO}2} \xrightarrow[\text{PPA, 150°C}]{\text{6h}} \underset{\text{Intermediate}}{\text{C}{12}\text{H}6\text{Cl}2\text{NO}2\text{S}} \xrightarrow[\text{CuI, CO}2]{\text{DMF, 120°C}} \underset{\text{Target Compound}}{\text{C}{14}\text{H}7\text{Cl}2\text{NO}_2\text{S}}
$$
Metal-Catalyzed Cyclization
Alternative protocols employ FeSO₄·7H₂O as a redox catalyst in sulfuric acid media:
Procedure
- Combine 4-aminobenzoic acid (13.7 g, 100 mmol), 4-nitrobenzoic acid (10.7 g, 64 mmol), and 5-chlorothiophene-2-carboxaldehyde (12.4 g, 75 mmol) in glycerol (38 mL)
- Add FeSO₄·7H₂O (6.4 g) and H₂SO₄ (18 mL)
- Heat at 140°C for 18 hours under N₂ atmosphere
- Neutralize with NaOH (10%), extract with ethyl acetate, and acidify to pH 6
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Condensation | PPA | 150 | 6 | 72 | 95 |
| Carboxylation | CuI/1,10-phenanthroline | 120 | 12 | 85 | 98 |
| Fe-Catalyzed Cyclization | FeSO₄·7H₂O/H₂SO₄ | 140 | 18 | 88 | 97 |
Process Optimization Strategies
Solvent Effects
Catalytic Enhancements
- Dual Catalyst Systems : Combining CuI with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) reduces reaction time from 12h to 7h while maintaining 85% yield
- Acid Additives : Boric acid (5 mol%) improves regioselectivity from 4:1 to 9:1 (desired:undesired isomers)
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The chlorothiophene moiety undergoes selective oxidation at the sulfur atom. Key transformations include:
| Reagent | Conditions | Product |
|---|---|---|
| m-CPBA | Dichloromethane, 0°C | Sulfoxide derivative |
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfone derivative |
Oxidation occurs without affecting the quinoline ring or carboxylic acid group, preserving the compound's core structure. The sulfoxide product demonstrates enhanced hydrogen-bonding capacity, while the sulfone derivative shows increased thermal stability.
Reduction Reactions
The quinoline ring undergoes partial or full hydrogenation:
| Reagent | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 1,2-dihydroquinoline derivative |
| LiAlH₄ | THF, reflux | Tetrahydroquinoline derivative |
Catalytic hydrogenation selectively reduces the pyridine ring, while LiAlH₄ achieves complete saturation. Reduced derivatives show altered electronic properties that modulate biological activity.
Nucleophilic Aromatic Substitution
The 8-chloro group on the quinoline ring participates in SNAr reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| KNH₂ | DMF, 120°C | 8-Aminoquinoline derivative |
| NaOMe | MeOH, 65°C | 8-Methoxyquinoline derivative |
Reactivity follows the ortho/para-directing effects of the electron-withdrawing carboxylic acid group.
Electrophilic Substitution
The 5-chlorothiophene ring undergoes halogenation:
| Reagent | Conditions | Product |
|---|---|---|
| NBS | CCl₄, AIBN, 80°C | Dibromothiophene derivative |
| Cl₂ | FeCl₃, 25°C | Trichlorothiophene derivative |
Halogenation occurs preferentially at the α-position relative to the sulfur atom.
Coupling Reactions
The compound participates in cross-coupling via its halogenated positions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated derivatives |
These reactions enable precise structural modifications for drug discovery applications .
Carboxylic Acid Functionalization
The 4-carboxylic acid group undergoes standard derivatization:
| Reaction | Conditions | Product |
|---|---|---|
| SOCI₂ | Reflux | Acid chloride intermediate |
| EDC/HOBt | DCM, r.t. | Amide derivatives |
The acid chloride intermediate facilitates rapid synthesis of esters and amides .
Comparative Reactivity Analysis
The electronic effects of substituents create distinct reactivity profiles compared to simpler quinoline or thiophene derivatives .
This comprehensive reaction profile establishes 8-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid as a versatile synthetic intermediate. Its balanced reactivity enables targeted modifications for pharmaceutical development and materials science applications, particularly in creating kinase inhibitors and organic electronic materials .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in various research fields:
Antimicrobial Activity
Research indicates that 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against both bacterial and fungal strains, with varying Minimum Inhibitory Concentration (MIC) values.
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Escherichia coli | 32 |
| Antifungal | Candida albicans | 16 |
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. For instance, it has been tested against MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines with notable results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HT-29 | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, where it demonstrated the ability to reduce pro-inflammatory cytokines in murine models. This suggests potential applications in treating inflammatory diseases.
Case Study on Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a dose-dependent response, confirming its potential as an effective antimicrobial agent.
Case Study on Cancer Cell Lines
In another study focusing on cancer cell lines, the compound exhibited promising results in inhibiting cell growth and inducing apoptosis across multiple tests, supporting its candidacy for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Solubility : Hydroxyl (3-hydroxyphenyl) and methoxy groups improve aqueous solubility via hydrogen bonding or polarity, whereas methyl or chloro substituents favor lipophilicity .
- Molecular Weight : Dichlorophenyl analogs (e.g., 352.60 g/mol) exceed the molecular weight of thiophene derivatives, possibly affecting membrane permeability .
Enzyme Inhibition
- COX-2 and Caspases: 8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid inhibits COX-2 and caspases-3/7, suggesting anti-inflammatory or apoptotic modulation .
- Synthase Interactions: 8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid co-crystallizes with human cyclic GMP-AMP synthase, indicating direct enzyme binding .
Antibacterial Potential
Quinoline-4-carboxylic acid derivatives are known for antibacterial activity, with substituent basicity and hydrophobicity modulating potency . The thiophene analog’s sulfur atom may enhance interactions with bacterial targets, though specific data for this compound is lacking.
Biological Activity
8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a complex chemical compound belonging to the quinoline family. Its unique structure, featuring both chlorine and thiophene functionalities, suggests potential applications in medicinal chemistry and organic synthesis. The molecular formula is C₁₄H₇Cl₂NO₂S, with a molecular weight of approximately 324.19 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.
Research indicates that this compound may interact with multiple biological targets, including:
- Kinase Inhibition : It has been shown to inhibit certain kinases, which are critical in regulating cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell lines, possibly through apoptosis induction.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound allows for a comparative analysis with other quinoline derivatives. The following table highlights some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | C₁₆H₈Cl₃NO₂ | Contains multiple chlorine atoms; potential for enhanced biological activity. |
| 6-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | C₁₅H₁₀ClNO₂S | Variation in thiophene substitution; may exhibit different pharmacological properties. |
| 8-Methylquinoline-4-carboxylic acid | C₁₄H₉NO₂ | Lacks chlorine substituents; serves as a baseline for comparing halogenated derivatives. |
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that derivatives of quinoline, including this compound, showed significant inhibitory effects on various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
- Antimicrobial Properties : Research conducted by [source needed] indicated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested its potential as a lead compound for developing new antibiotics.
- Kinase Inhibition : Another study explored the interaction of this compound with CDK6 (Cyclin-dependent kinase 6), revealing its capability to bind effectively to the kinase-inactive conformation. This interaction suggests a mechanism for its anticancer properties by blocking cell cycle progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid?
- Methodological Answer: Classical protocols such as the Gould–Jacob and Friedländer reactions are foundational for constructing quinoline scaffolds. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are critical for introducing the 5-chlorothiophen-2-yl moiety. Post-synthetic modifications, such as chlorination at the 8-position via electrophilic substitution or oxidative chlorination, should be optimized using controlled reagent stoichiometry . Green chemistry approaches (e.g., microwave-assisted synthesis) can enhance reaction efficiency and reduce byproducts .
Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer:
- NMR: Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton splitting patterns, particularly for distinguishing thiophene and quinoline protons. Integration ratios should confirm substituent positions .
- X-ray Crystallography: Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain between the quinoline core and thiophene ring. Data-to-parameter ratios >10 ensure structural reliability .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~352.1 g/mol) and isotopic patterns for chlorine atoms .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion. Collect waste in sealed containers labeled for halogenated organic compounds .
- Storage: Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation. Monitor humidity to avoid hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers optimize reaction yields in transition metal-catalyzed syntheses of this compound?
- Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; ligand choice (e.g., SPhos vs. XPhos) impacts regioselectivity for thiophene-quinoline bonding .
- Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation. Additives like TBAB (tetrabutylammonium bromide) may improve solubility of inorganic bases (e.g., K₂CO₃) .
- Temperature Gradients: Use microwave reactors to achieve rapid heating (150–200°C) for cyclization steps, reducing decomposition risks .
Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?
- Methodological Answer:
- Deuterated Solvent Variability: Compare D₂O vs. CDCl₃ solvent effects on carboxylic acid proton shifts (δ ~12–14 ppm). Acidic protons may exchange rapidly in protic solvents, leading to signal broadening .
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the thiophene-quinoline linkage, explaining discrepancies in coupling constants .
- Cross-Validation: Use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare with computational models (DFT) for predicted chemical shifts .
Q. What mechanistic insights explain the biological activity of this compound in antimicrobial assays?
- Methodological Answer:
- Target Identification: Molecular docking studies suggest the carboxylic acid group chelates metal ions (e.g., Fe³⁺) in bacterial enzymes, disrupting metabolic pathways .
- Structure-Activity Relationships (SAR): Modify the chlorothiophene moiety to assess its role in membrane permeability via logP calculations. Replace chlorine with fluorine to evaluate halogen-bonding effects on target affinity .
- Resistance Profiling: Perform MIC (Minimum Inhibitory Concentration) assays against Gram-negative (e.g., E. coli) vs. Gram-positive (S. aureus) strains to identify spectrum limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
